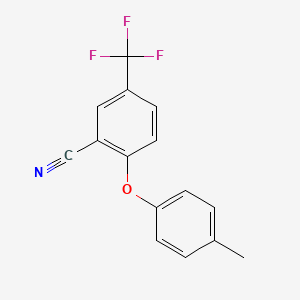

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile

Descripción

Chemical Identity: 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile (CAS: 477867-25-7) is a fluorinated aromatic compound with the molecular formula C₁₅H₁₀F₃NO and a molar mass of 277.24 g/mol . Its structure features a benzonitrile core substituted with a 4-methylphenoxy group at position 2 and a trifluoromethyl (-CF₃) group at position 3.

Propiedades

IUPAC Name |

2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYSEHARNKOTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile typically involves the following steps:

Formation of the Methylphenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with a suitable halogenating agent to form 4-methylphenoxy halide.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.

Formation of the Benzenecarbonitrile Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often employ reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: Formation of 4-methylphenoxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-(4-methylphenoxy)-5-(trifluoromethyl)benzylamine.

Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.

Aplicaciones Científicas De Investigación

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mecanismo De Acción

The mechanism of action of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Benzonitrile Derivatives

Pyridine vs. Phenoxy Substituents

4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile (CAS: 892501-99-4) Structure: Replaces the phenoxy group with a pyridine ring. Properties: Lower molar mass (248.20 g/mol) and melting point (123–124°C) compared to the target compound, likely due to reduced steric bulk and altered polarity . Applications: Pyridine-containing analogs are often used in pharmaceuticals and agrochemicals due to enhanced bioavailability .

2-(4-Cyanophenoxy)-5-(trifluoromethyl)pyridine Structure: Combines pyridine and benzonitrile moieties. Reactivity: The cyano group at position 4 increases electrophilicity, making it a candidate for further functionalization (e.g., Suzuki couplings) .

Fluorinated Benzonitriles

3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1) Structure: Simpler, lacking the phenoxy group. Properties: Lower molar mass (189.11 g/mol) and boiling point, highlighting the impact of substituent complexity on physical properties . Applications: Fluorinated benzonitriles are common intermediates in agrochemical synthesis (e.g., fungicides in ) .

Functional Group Modifications

Boronic Ester Derivatives

- 2-Cyano-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 1073355-21-1) Structure: Incorporates a boronic ester for cross-coupling reactions. Utility: Used in Suzuki-Miyaura reactions to construct biaryl systems, a key step in drug discovery .

Heterocyclic Extensions

- ND-14 (4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile) Structure: Adds an imidazolidinone-thioxo moiety. Bioactivity: Such complex heterocycles are explored in medicinal chemistry for enzyme inhibition (e.g., antifungal targets in ) .

Key Trends :

- Polarity: The target compound’s phenoxy group increases lipophilicity compared to pyridine analogs, influencing solubility and membrane permeability.

- Thermal Stability: Higher boiling points in phenoxy-containing derivatives suggest stronger intermolecular forces (e.g., π-π stacking) .

Actividad Biológica

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile is a chemical compound of interest due to its potential biological activities. Its unique structure, featuring both a trifluoromethyl group and a phenoxy moiety, suggests various interactions with biological systems. This article explores the compound's biological activity, including its mechanism of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure

The chemical structure of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile can be represented as follows:

- IUPAC Name : 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile

- CAS Number : 477867-25-7

This compound features a phenyl ring substituted with a methyl group and a trifluoromethyl group, which are known to enhance lipophilicity and biological activity.

The biological activity of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction may involve:

- Hydrophobic interactions : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its interaction with lipid membranes.

- Hydrogen bonding : The phenoxy group can participate in hydrogen bonding with target proteins.

Biological Activity Data

Recent studies have evaluated the biological activity of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile in various assays. Below is a summary of key findings:

| Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor Activity | MTT Assay (e.g., A549 cells) | 15.3 | |

| Enzyme Inhibition | Kinase Inhibition Assay | 12.7 | |

| Antimicrobial Activity | Zone of Inhibition | 20 |

Case Studies

-

Antitumor Efficacy :

A study investigated the antitumor effects of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile on lung cancer cell lines (A549). It demonstrated significant cytotoxicity with an IC50 value of 15.3 µM, indicating potential for development as an anticancer agent. -

Enzyme Inhibition :

Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results showed an IC50 value of 12.7 µM, suggesting that this compound may serve as a lead candidate for kinase inhibitors. -

Antimicrobial Properties :

The antimicrobial activity was assessed against various bacterial strains, revealing a zone of inhibition at concentrations around 20 µM. This highlights the potential utility of the compound in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.